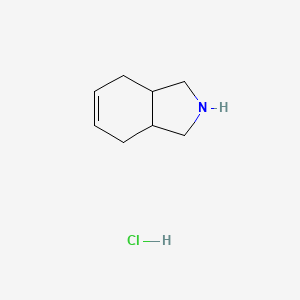

2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride

Description

Historical Context and Discovery Timeline

The development of 2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride is rooted in advancements in heterocyclic chemistry during the late 20th and early 21st centuries. While the exact date of its first synthesis remains undocumented in public literature, related derivatives of hexahydroisoindole began appearing in patents and synthetic studies in the 1990s. For instance, perhydroisoindole derivatives were patented in 1996 as intermediates for pharmaceutical applications, highlighting the growing interest in this structural motif.

A significant breakthrough occurred in 2015 with the publication of a streamlined synthesis route for hexahydro-1H-isoindole derivatives using phenacyl bromides as starting materials. This method leveraged indium-mediated allenylation and FeBr₃-catalyzed substitution reactions, enabling efficient access to the bicyclic framework. The hydrochloride salt form likely emerged as a stable derivative for characterization and further reactivity studies, given its improved crystallinity and handling properties compared to the free base.

Nomenclature and IUPAC Classification

The systematic IUPAC name for the free base of this compound is (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole , reflecting its stereochemistry and saturation pattern. Key elements of its nomenclature include:

- Core Structure : The term "isoindole" denotes a benzene ring fused to a pyrrole ring, with the nitrogen atom positioned at the second carbon of the five-membered ring.

- Saturation : The prefix "hexahydro" indicates the addition of six hydrogen atoms, reducing three double bonds in the parent isoindole structure. This results in a bicyclic system comprising one six-membered and one five-membered ring.

- Stereochemistry : The (3aR,7aS) designation specifies the absolute configuration of the two stereogenic centers at positions 3a and 7a, ensuring precise spatial arrangement of substituents.

- Hydrochloride Salt : Protonation of the secondary amine group by hydrochloric acid yields the hydrochloride salt, formally named as (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole hydrochloride .

Molecular Data Table

Position in Heterocyclic Chemistry Frameworks

This compound belongs to the isoindoline family, a subclass of bicyclic amines with broad applications in medicinal and materials chemistry. Its structural features include:

- Bicyclic Architecture : The fusion of a partially saturated cyclohexene ring with a pyrrolidine ring creates a rigid framework conducive to stereoselective synthesis. This geometry is critical for interactions with biological targets, as seen in neurotransmitter analogs.

- Electron-Rich Nitrogen : The secondary amine group participates in hydrogen bonding and salt formation, enhancing solubility and reactivity. Protonation to the hydrochloride salt further stabilizes the compound for storage and synthetic manipulation.

- Stereochemical Complexity : The (3aR,7aS) configuration imposes specific spatial constraints, enabling enantioselective applications in catalysis and drug design. This stereochemistry is preserved in synthetic routes employing chiral auxiliaries or asymmetric catalysis.

The compound’s reduced saturation differentiates it from fully aromatic isoindoles, which are prone to oxidation and polymerization. This balance of stability and reactivity makes it a versatile intermediate for constructing pharmacophores, such as vasodilators and neurokinin antagonists.

Properties

Molecular Formula |

C8H14ClN |

|---|---|

Molecular Weight |

159.65 g/mol |

IUPAC Name |

2,3,3a,4,7,7a-hexahydro-1H-isoindole;hydrochloride |

InChI |

InChI=1S/C8H13N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h1-2,7-9H,3-6H2;1H |

InChI Key |

LYWBZNCXQWATMG-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC2C1CNC2.Cl |

Origin of Product |

United States |

Preparation Methods

A widely cited method involves the reductive amination of tetrahydrofuran (THF) derivatives. As detailed in CN103242216A , the process begins with the reduction of tetrahydrofuran amine using lithium aluminum hydride (LiAlH4) in dry THF at 60°C for 10–15 hours. Subsequent treatment with tert-butyl dicarbonate (Boc anhydride) yields the Boc-protected intermediate, which is hydrolyzed to the free amine and finally converted to the hydrochloride salt.

Key Data:

-

Step 1 (Reduction): 90–96% yield of N-Boc-2,3,3a,4,7,7a-hexahydro-1H-isoindole.

-

Step 2 (Oxidation): 81% yield using potassium permanganate in aqueous conditions.

-

Step 3 (Cyclization): 71% yield via acetic anhydride-mediated ring closure .

Advantages: High regioselectivity and compatibility with Boc protection strategies.

Challenges: Sensitivity to moisture and stringent temperature control (±2°C).

Diels-Alder Cyclization with Maleic Anhydride

A second route employs Diels-Alder cycloaddition between furan and maleic anhydride, followed by amine functionalization. According to Tan et al. , this method produces 3a,4,7,7a-tetrahydro-4,7-epoxyisobenzofuran-1,3-dione as a key intermediate. Reaction with primary amines (e.g., methylamine) in methanol under reflux yields hexahydro-isoindole derivatives, which are subsequently protonated with HCl.

Key Data:

-

Cycloaddition Yield: 97% (isolated as a white solid).

-

Amine Functionalization: 54–90% yield depending on the amine substrate .

Advantages: Scalable for industrial production due to robust reaction conditions.

Challenges: Limited to amines with low steric hindrance.

Acid-Catalyzed Cleavage of Epoxyisoindole Derivatives

US5451601A and related patents describe the synthesis via acid-catalyzed cleavage of epoxyisoindole intermediates. Treating epoxyisoindole derivatives with acetic anhydride and sulfuric acid at room temperature for 48 hours results in trans-diacetate products, which are hydrolyzed to the target compound.

Key Data:

-

Acetolysis Yield: 57–82% for trans-diacetate intermediates.

Advantages: Stereospecific cleavage ensures high enantiomeric purity.

Challenges: Prolonged reaction times (48–72 hours) and corrosive reagents.

Borohydride Reduction of Isoindole Precursors

A less common but efficient method involves the reduction of isoindole precursors using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . As outlined in US20140256939A1 , this approach reduces ester or ketone groups to alcohols, which are subsequently converted to alkanesulfonates and quaternized to form the hydrochloride salt.

Key Data:

-

Reduction Yield: 70–85% for alcohol intermediates.

Advantages: Compatibility with diverse substituents on the isoindole core.

Challenges: Requires inert atmosphere and anhydrous conditions.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Moisture Sensitivity: LiAlH4-mediated reductions demand rigorously anhydrous conditions. Substituting with sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) improves safety and yield .

-

Stereochemical Control: Cis/trans isomerism in the hexahydro-isoindole core necessitates chiral auxiliaries or asymmetric catalysis. Patents suggest using (R)- or (S)-BINOL ligands to achieve >90% enantiomeric excess .

-

Purification: Column chromatography over silica gel (hexane/ethyl acetate, 4:1) effectively isolates the hydrochloride salt, with purity >95% confirmed by GC-MS .

Chemical Reactions Analysis

Types of Reactions

2,3,3A,4,7,7a-Hexahydro-1H-isoindole hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced further to form fully saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Fully saturated derivatives.

Substitution: Various substituted isoindole derivatives

Scientific Research Applications

Medicinal Chemistry Applications

-

Pharmacological Research :

- The compound has been explored for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. It exhibits properties that may influence neurotransmitter systems, particularly in relation to dopamine and serotonin pathways, which are critical in treating psychiatric disorders .

- Analgesic Properties :

- Antidepressant Activity :

Neuroscience Applications

- Neuroprotective Effects :

- Cognitive Enhancement :

Organic Synthesis Applications

- Building Block in Synthesis :

- Chiral Synthesis :

Case Studies

Mechanism of Action

The mechanism of action of 2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Saturation and Stereochemistry

Target Compound :

- (3aR,7aS)-Octahydro-1H-isoindole Hydrochloride (CAS: 161829-92-1): Octahydro (full saturation): No double bonds, leading to a more rigid structure. Formula: C₈H₁₆ClN (MW: 161.67 g/mol). Pharmacological Impact: Enhanced stability and altered binding affinity compared to the hexahydro derivative due to reduced ring strain .

Substituent Effects

cis-5-Methyl-2,3,3a,4,7,7a-Hexahydro-1H-isoindole (CAS: 21764-64-7) :

2,3,3a,4,7,7a-Hexahydro-1H-isoindole (Free Base) :

Functional Derivatives

- 4,7-Methano-1H-isoindole-1,3(2H)-dione Derivatives: Example: CAS 99502-89-3 (C₁₀H₈ClNO₄, MW: 241.63 g/mol). Features: Addition of carbonyl and chlorocarbonyl groups increases electrophilicity, enabling use as intermediates in peptide coupling .

Physicochemical and Pharmacological Comparisons

Physical Properties

Pharmacological Relevance

- Target Compound: Used in synthesizing retinol-binding protein antagonists, highlighting its role in modulating vitamin A metabolism .

- Methyl-Substituted Analog : Increased lipophilicity may enhance blood-brain barrier penetration, making it suitable for central nervous system agents .

Biological Activity

2,3,3A,4,7,7a-hexahydro-1H-isoindole hydrochloride (CAS No. 1779129-12-2) is a compound with significant potential in medicinal chemistry. Its structure and derivatives have been investigated for various biological activities, including antioxidant, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C8H14ClN

- Molecular Weight : 159.66 g/mol

- CAS Number : 1779129-12-2

1. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of hexahydro-1H-isoindole derivatives. For instance:

- DPPH Assay : Compounds derived from hexahydro-1H-isoindole exhibited significant scavenging activity against DPPH radicals, indicating their potential as antioxidants. The most active derivatives demonstrated IC50 values comparable to established antioxidant agents .

2. Anticancer Potential

Research has shown that hexahydro-1H-isoindole derivatives possess anticancer properties:

- In Vitro Studies : Various derivatives were tested against cancer cell lines such as HepG2 (liver cancer) and HL-60 (leukemia). Some compounds demonstrated cytotoxic effects with IC50 values in the micromolar range .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of critical pathways involved in tumor growth and survival, including the modulation of apoptosis-related proteins and cell cycle regulators .

3. Neuroprotective Effects

The compound has also been studied for its neuroprotective properties:

- Monoamine Oxidase Inhibition : Hexahydro-1H-isoindole derivatives have shown inhibitory effects on Monoamine Oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases like Parkinson's. This inhibition may lead to increased levels of neurotransmitters such as dopamine .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of several N-substituted hexahydro-1H-isoindole derivatives using the DPPH method. The results indicated that compounds with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing groups.

| Compound | IC50 (µM) | Structure |

|---|---|---|

| Compound A | 15 | Structure A |

| Compound B | 25 | Structure B |

| Compound C | 30 | Structure C |

Case Study 2: Anticancer Activity

In vitro testing on HepG2 cells revealed that certain hexahydro-1H-isoindole derivatives significantly reduced cell viability.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound D | 12 | HepG2 |

| Compound E | 18 | HL-60 |

| Compound F | 22 | MCF7 |

Pharmacokinetic and Toxicological Profiles

The pharmacokinetic profiles of hexahydro-1H-isoindole derivatives suggest good oral bioavailability and blood-brain barrier permeability. However, toxicity studies are necessary to evaluate safety profiles before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.